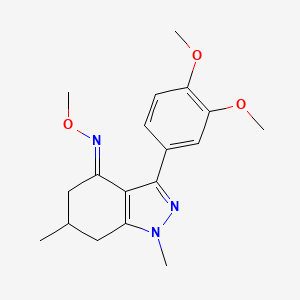
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate is a useful research compound. Its molecular formula is C13H15F2NO2 and its molecular weight is 255.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Catalysis
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate has been utilized in catalytic processes. Notably, gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes is an area where this compound has been applied. The treatment of a related compound, benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate, with a catalytic mixture led to significant enantiomeric excesses, highlighting the potential of carbamates in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).
Advances in Synthesis Techniques
The compound has relevance in the development of eco-friendly synthesis methods. For instance, mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent has been employed for preparing carbamates, providing a sustainable and potent method that enhances the reactivity of alcohol and carbamoyl-imidazole intermediates (Lanzillotto et al., 2015).
Contribution to Structural Chemistry
In structural chemistry, the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones using halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates is a significant area. This method demonstrates the impact of the N-substituent on cyclocarbamations, leading to various diastereoselective outcomes (Mangelinckx et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-12(8-13(14,15)9-12)16-11(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAAJXRPZIWSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)
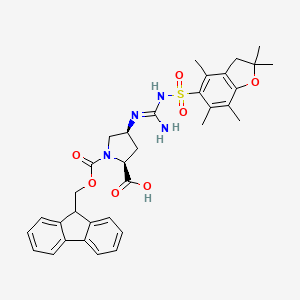
![1-[4-(2-METHOXYPHENYL)OXANE-4-CARBONYL]-4-(THIOPHEN-3-YL)PIPERIDINE](/img/structure/B2498904.png)
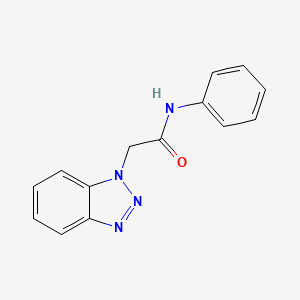
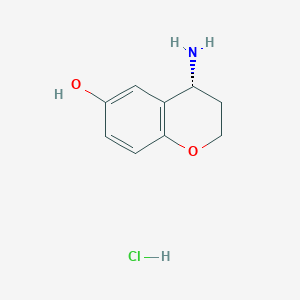

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)
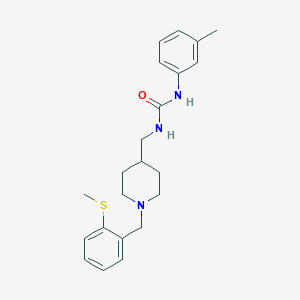


![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)
